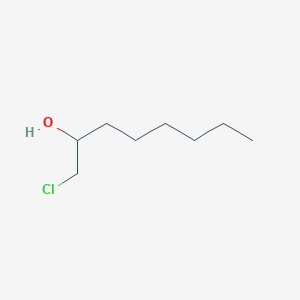

1-Chloro-2-octanol

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C8H17ClO |

|---|---|

Molekulargewicht |

164.67 g/mol |

IUPAC-Name |

1-chlorooctan-2-ol |

InChI |

InChI=1S/C8H17ClO/c1-2-3-4-5-6-8(10)7-9/h8,10H,2-7H2,1H3 |

InChI-Schlüssel |

XUJYYGPRWZWHLT-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCC(CCl)O |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Strategies for 1 Chloro 2 Octanol

Direct Halogenation Approaches for 1-Chloro-2-octanol Synthesis

Direct halogenation methods offer a straightforward pathway to this compound by introducing a chlorine and a hydroxyl group across a double bond in an octene precursor.

Hydrochlorination of Octenes and Related Unsaturated Precursors

The hydrochlorination of 1-octene (B94956) presents a direct method for the synthesis of halohydrins. The reaction of 1-octene with trichloroisocyanuric acid in aqueous acetone (B3395972) can produce a regioisomeric mixture of chlorohydrins, with this compound being the predominant product in a roughly 3:1 ratio. semanticscholar.orgscielo.br This process involves the electrophilic addition of chlorine generated from the decomposition of trichloroisocyanuric acid in water, which forms a chloronium ion intermediate. semanticscholar.orgscielo.br Subsequent nucleophilic attack by water leads to the formation of the chlorohydrin. semanticscholar.orgscielo.br

Regioselective and Stereoselective Halogenation Techniques

Achieving high regioselectivity and stereoselectivity is crucial in the synthesis of specific isomers of this compound. One effective method involves the ring-opening of 1,2-epoxyoctane (B1223023). The use of anhydrous zinc chloride (ZnCl2) in acetonitrile (B52724) (CH3CN) facilitates the conversion of 1,2-epoxyoctane to this compound with high regioselectivity and yields ranging from 80-97%. researchgate.net This reaction typically completes within 10-50 minutes under reflux conditions. researchgate.net

Another approach utilizes lithium chloride (LiCl) in the presence of an Amberlyst 15 resin in acetonitrile, which reacts with 1,2-epoxyoctane to yield this compound in 75% yield after purification. diva-portal.org Furthermore, enzymatic methods have been developed for the stereoselective synthesis of (S)-1-chloro-2-octanol. nih.govmdpi.com This involves the enzymatic hydrolysis of halohydrin palmitates, which are prepared from palmitic acid and 1,2-octanediol (B41855). nih.govmdpi.com

Conversion Pathways from Oxygenated Octanol (B41247) Derivatives

Alternative synthetic strategies for this compound involve the transformation of readily available oxygenated octanol precursors, such as diols and alcohols.

Chlorination of Octanols via Alcohol Functionalization

The direct chlorination of octanols provides another route to chlorooctane isomers. While the direct chlorination of n-octanol with reagents like hydrogen chloride or thionyl chloride primarily yields 1-chlorooctane, specific reagents can be employed for the chlorination of secondary alcohols like 2-octanol (B43104). google.comnih.gov A convenient method for the chlorination of alcohols utilizes triphenylphosphine (B44618) (PPh3) and trichloroacetamide (B1219227) (Cl3CCONH2), which can convert various alcohols into their corresponding alkyl chlorides in high yields under mild conditions. researchgate.net This reaction proceeds with an inversion of configuration, which is a key consideration for stereoselective synthesis. researchgate.net For instance, the reaction of R-(−)-2-octanol would yield the corresponding (S)-alkyl chloride. researchgate.net

Novel Synthetic Routes and Catalytic Systems for this compound

Research into novel synthetic methodologies continues to seek more efficient, environmentally friendly, and selective routes to this compound. The use of biocatalysts, such as lipases, in ionic liquids represents a green approach to producing enantiomerically pure (S)-1-chloro-2-octanol. nih.govmdpi.comdntb.gov.ua For example, the lipase (B570770) from Candida antarctica (Novozym 435) in [BMIM][PF6] allows for the preparation of (S)-1-chloro-2-octanol from halohydrin palmitates in a short reaction time of 1-3 hours at 40°C. nih.govmdpi.com This enzymatic kinetic resolution offers high enantioselectivity. diva-portal.orgmdpi.com

Catalytic systems for the deoxydehydration (DODH) of vicinal diols to olefins are also being explored, which could potentially be adapted for related transformations. rsc.org Additionally, various Lewis acids are being investigated for the chlorination of alcohols, offering alternatives to traditional chlorinating agents. scirp.org

Interactive Data Table: Synthesis of this compound

| Precursor | Reagents/Catalyst | Product | Yield | Key Findings | Reference |

| 1-Octene | Trichloroisocyanuric acid, aqueous acetone | This compound and regioisomer | Predominantly this compound (3:1 ratio) | Direct hydrochlorination method. | semanticscholar.orgscielo.br |

| 1,2-Epoxyoctane | Anhydrous ZnCl2, CH3CN | This compound | 80-97% | High regioselectivity, fast reaction. | researchgate.net |

| 1,2-Epoxyoctane | LiCl, Amberlyst 15, CH3CN | This compound | 75% | Effective ring-opening method. | diva-portal.org |

| Octane-1,2-diol | Palmitic acid, Lipase (Novozym 435), [BMIM][PF6] | (S)-1-Chloro-2-octanol | 26% (overall) | Enzymatic route to enantiopure product. | nih.govmdpi.comsemanticscholar.org |

| R-(−)-2-Octanol | PPh3, Cl3CCONH2 | (S)-Alkyl chloride | High | Inversion of configuration observed. | researchgate.net |

Enzymatic and Biocatalytic Approaches for Enantioselective Synthesis

The synthesis of enantiomerically pure chemicals is a cornerstone of modern pharmaceutical and fine chemical production. Biocatalysis, utilizing isolated enzymes or whole-cell systems, offers a powerful and environmentally benign strategy for achieving high enantioselectivity under mild reaction conditions. For this compound, enzymatic and biocatalytic methods have been primarily focused on kinetic resolution, where one enantiomer of a racemic mixture is selectively transformed, allowing for the separation of the unreacted, enantiopure substrate or the enantiopure product.

A prominent strategy for producing enantiopure (S)-1-chloro-2-octanol involves the enzymatic hydrolysis of its corresponding racemic ester, 1-chloro-2-octyl palmitate. organic-chemistry.orgnih.govresearchgate.net This process typically employs lipases, which are widely used in industrial biocatalysis due to their stability, broad substrate scope, and high enantioselectivity. Researchers have successfully used lipases from Candida antarctica (immobilized as Novozym® 435), Rhizomucor miehei (Lipozyme IM), and "resting cells" from a non-mycotoxigenic strain of Rhizopus oryzae. nih.gov

Protein engineering has also been employed to create tailor-made biocatalysts with improved properties. By creating mutants of Candida antarctica lipase B (CALB), researchers were able to enhance the enantioselectivity of the resolution of this compound. researchgate.net This highlights the potential of rational protein design to develop even more efficient biocatalysts for specific target molecules. researchgate.net

Another biocatalytic approach involves the asymmetric reduction of a ketone precursor. While not demonstrated specifically for 1-chloro-2-octanone, a study on the analogous compound 1-chloro-2-heptanone showcased the potential of this method. A newly isolated fungal strain, Curvularia hominis B-36, was used as a whole-cell biocatalyst to reduce 1-chloro-2-heptanone to (S)-1-chloro-2-heptanol with excellent results (97.2% yield and 99.9% ee). researchgate.net This demonstrates that screening for novel microorganisms can yield highly effective catalysts for the enantioselective synthesis of chlorohydrins.

Furthermore, dynamic kinetic resolution (DKR) combines enzymatic resolution with in-situ racemization of the unreacted enantiomer, theoretically enabling a 100% yield of a single product enantiomer. A system using an alcohol dehydrogenase (ADH-A) from Rhodococcus ruber was applied to the kinetic resolution of racemic this compound. nih.gov This process yielded the (R)-enantiomer with an enantiomeric excess of 17%, demonstrating the feasibility of dehydrogenase-based resolutions for this substrate. nih.gov

Table 1: Enzymatic and Biocatalytic Synthesis of Enantiopure this compound

| Biocatalyst | Method | Substrate | Solvent/Medium | Product Enantiomer | Enantiomeric Excess (ee) | Enantioselectivity (E) | Reference |

|---|---|---|---|---|---|---|---|

| Novozym® 435 (Lipase from Candida antarctica) | Hydrolysis | 1-Chloro-2-octyl palmitate | [BMIM][PF6] | (S)-1-Chloro-2-octanol | >98% | >340 | nih.gov |

| Lipase from Candida antarctica B | Kinetic Resolution | rac-1-Chloro-2-octanol | Hexane (B92381) | (S)-1-Chloro-2-octanol | 41% | 14 | nih.gov |

| PS-C "Amano" II (Lipase) | Kinetic Resolution | rac-1-Chloro-2-octanol | Toluene | (R)-1-Chloro-2-octanol | 28% | 3 | nih.gov |

| ADH-A (from Rhodococcus ruber) | Kinetic Resolution | rac-1-Chloro-2-octanol | Aqueous/Organic Biphasic | (R)-1-Chloro-2-octanol | 17% | N/A | nih.gov |

| Curvularia hominis B-36 (whole cells) | Asymmetric Reduction | 1-Chloro-2-heptanone | Aqueous Buffer / Isopropanol | (S)-1-Chloro-2-heptanol | 99.9% | N/A | researchgate.net |

Photocatalytic and Electrocatalytic Methodologies

Recent advancements in synthetic organic chemistry have highlighted photocatalysis and electrocatalysis as powerful tools for forging new chemical bonds under mild and sustainable conditions. dokumen.pub These methodologies offer alternative activation pathways to traditional thermal methods, often providing unique reactivity and selectivity. While specific, optimized protocols for the synthesis of this compound using these techniques are not extensively documented, the underlying principles for the synthesis of halohydrins from alkenes are well-established and directly applicable.

Photocatalytic Approaches

Visible-light photocatalysis has emerged as a strategy for a variety of organic transformations, including the halofunctionalization of alkenes. researchgate.net The general mechanism involves a photocatalyst that, upon absorbing light, can initiate a single-electron transfer (SET) process. For the synthesis of chlorohydrins, this could involve the reaction of an alkene like 1-octene. While some methods are catalyst-free, many employ a photosensitizer to generate reactive halogen species from a benign source in the presence of water. researchgate.net A visible-light, metal-free photocatalytic system has been reported for the regioselective halofunctionalization of various alkenes, yielding α-halogenated derivatives in short reaction times. organic-chemistry.org Such a strategy could foreseeably be applied to the chlorohydroxylation of 1-octene to produce this compound.

Electrocatalytic Approaches

Electrosynthesis provides a reagent-free method for oxidation and reduction, relying on electric current to drive chemical reactions. The electrochemical synthesis of halohydrins from alkenes has been successfully demonstrated. researchgate.net One reported method involves the generation of reactive halogen cations (like Br⁺ or I⁺) stabilized by dimethyl sulfoxide (B87167) (DMSO). These electrochemically generated species react with an alkene to form a halonium ion intermediate, which is subsequently trapped by a nucleophile. researchgate.net By applying this logic, an electrocatalytic system using a chloride source (e.g., NH₄Cl) could generate a reactive chlorine species to react with 1-octene. Subsequent reaction with water, followed by a basic workup, would yield this compound. researchgate.netcore.ac.uk

Another electrocatalytic strategy involves the selective oxidation of vicinal diols. Researchers have developed a cooperative electrocatalytic method for the oxidation of alcohols using Shvo's catalyst. acs.org This system was applied to the chemoselective oxidation of 1,2-octanediol, which yielded the corresponding α-hydroxy ketone, 1-hydroxy-2-decanone, in a 62% yield without cleaving the C-C bond or over-oxidizing the primary alcohol. acs.org While this reaction produces a ketone rather than the target chlorohydrin, it demonstrates that C8 diol substrates are amenable to electrocatalytic transformations, suggesting the feasibility of other electrochemically-driven reactions starting from 1,2-octanediol or 1-octene.

Purification and Isolation Techniques in Laboratory Synthesis of this compound

Following the synthesis of this compound, regardless of the chosen methodology, a robust purification and isolation procedure is essential to obtain the compound in high purity. The standard laboratory-scale protocol typically involves a combination of a liquid-liquid extraction work-up and column chromatography. organic-chemistry.orgnih.gov

The initial work-up procedure is designed to quench the reaction, neutralize any acidic or basic catalysts or byproducts, and separate the desired organic product from the aqueous phase and inorganic salts. A typical procedure begins with quenching the reaction mixture, for example, with a saturated aqueous solution of sodium bicarbonate if the reaction was run under acidic conditions. nih.gov The product is then extracted from the aqueous phase into a water-immiscible organic solvent. Common solvents used for this purpose include tert-butyl methyl ether, ethyl acetate, or hexane. organic-chemistry.orgnih.govcore.ac.uk The combined organic layers are subsequently washed with water and/or brine (a saturated aqueous solution of NaCl) to remove any remaining water-soluble impurities.

After extraction, the organic solution containing the crude product is dried to remove residual water, which could interfere with subsequent steps or affect the final product's stability. Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) are commonly used as drying agents. organic-chemistry.orgnih.govcore.ac.uk Once the organic solution is dried, the drying agent is removed by filtration.

The final step is the removal of the solvent, typically accomplished under reduced pressure using a rotary evaporator. organic-chemistry.orgnih.gov This yields the crude this compound, which is often an oil containing unreacted starting materials, regioisomers, or other byproducts.

For final purification, flash column chromatography (FCC) on silica (B1680970) gel is the most frequently cited method. organic-chemistry.orgnih.gov The crude product is loaded onto a silica gel column and eluted with a solvent system of appropriate polarity to separate the this compound from impurities. A common eluent system for chlorohydrins is a mixture of a non-polar solvent like n-hexane or petroleum ether and a more polar solvent like ethyl acetate. core.ac.uk The fractions are collected and analyzed (e.g., by thin-layer chromatography, TLC) to identify those containing the pure product. Combining the pure fractions and evaporating the solvent yields the purified this compound, which can then be characterized by analytical techniques such as NMR spectroscopy and chiral gas chromatography to confirm its identity and enantiomeric purity. organic-chemistry.orgnih.gov

Chemical Reactivity and Mechanistic Studies of 1 Chloro 2 Octanol

Reactions of the Hydroxyl Group in 1-Chloro-2-octanol

The secondary hydroxyl group in this compound is a versatile functional group that can participate in a variety of reactions, including esterification, etherification, oxidation, and reduction.

Esterification is the reaction of an alcohol with a carboxylic acid or its derivative to form an ester. The direct esterification of this compound with a carboxylic acid would typically require an acid catalyst and heat. A more common laboratory method involves the use of more reactive acylating agents like acyl chlorides or anhydrides in the presence of a base like pyridine.

Enzymatic esterification has been shown to be a highly effective and stereoselective method for the kinetic resolution of racemic this compound. researchgate.net For example, lipase-catalyzed transesterification using an acyl donor can selectively acylate one enantiomer, allowing for the separation of the unreacted alcohol and the newly formed ester. researchgate.net Lipase (B570770) B from Candida antarctica has been successfully used for this purpose. mdpi.com

Etherification , the formation of an ether, can be achieved through various methods. The Williamson ether synthesis is a common approach where the alcohol is first deprotonated by a strong base (like sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. In the case of this compound, this would involve reacting its alkoxide form with another alkyl halide.

A significant intramolecular etherification can occur in this compound. In the presence of a base, the hydroxyl group is deprotonated to form an alkoxide. This alkoxide can then attack the adjacent carbon bearing the chlorine atom in an intramolecular SN2 reaction, displacing the chloride and forming a cyclic ether known as an epoxide (1,2-epoxyoctane). byjus.comwikipedia.org

Oxidation of the secondary alcohol group in this compound yields a ketone, specifically 1-chloro-2-octanone. A variety of oxidizing agents can be used for this transformation. For laboratory-scale synthesis, reagents like pyridinium (B92312) chlorochromate (PCC) or the Dess-Martin periodinane are often employed as they are selective for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, without over-oxidation. A study on the oxidation of the closely related 2-octanol (B43104) to 2-octanone (B155638) utilized sodium hypochlorite (B82951) (bleach) in the presence of acetic acid. bartleby.com Another investigation used nitric acid for the same transformation. researchgate.net

Reduction reactions involving this compound are less common as the hydroxyl group is already in a reduced state. However, the reverse reaction, the reduction of 1-chloro-2-octanone, is a key step in the synthesis of this compound. This can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Biocatalytic reductions are also employed for the asymmetric synthesis of specific enantiomers of this compound. For instance, alcohol dehydrogenases (ADHs) can be used for the stereoselective reduction of the corresponding ketone. rsc.org

Table 2: Summary of Reactions of the Hydroxyl Group in this compound

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Esterification | Carboxylic acid, acid catalyst | Ester |

| Acyl chloride, pyridine | Ester | |

| Candida antarctica lipase B, acyl donor | Enantiomerically enriched ester and alcohol | |

| Intramolecular Etherification | Base (e.g., NaOH) | 1,2-Epoxyoctane (B1223023) |

| Oxidation | PCC, Dess-Martin periodinane, NaOCl/CH₃COOH | 1-Chloro-2-octanone |

| Reduction (of corresponding ketone) | NaBH₄, LiAlH₄, Alcohol Dehydrogenase | This compound |

Formation of Cyclic and Polymeric Structures

The presence of both a hydroxyl group and a chlorine atom on adjacent carbons in this compound facilitates intramolecular reactions, leading to the formation of cyclic ethers, which can subsequently serve as monomers for polymerization.

The primary cyclic structure formed from this compound is 2-hexyloxirane. This transformation occurs via an intramolecular Williamson ether synthesis. masterorganicchemistry.com In the presence of a base, the hydroxyl group at the C-2 position is deprotonated to form an alkoxide ion. This nucleophilic alkoxide then readily attacks the adjacent carbon (C-1) bearing the chlorine atom in an intramolecular SN2 reaction, displacing the chloride ion and forming a stable three-membered epoxide ring. masterorganicchemistry.comwikipedia.org This reaction is typically efficient and is a common method for synthesizing epoxides from halohydrins. wikipedia.org Industrially, bases like calcium hydroxide (B78521) are used, while in laboratory settings, potassium hydroxide is common. wikipedia.org

Mechanism of 2-Hexyloxirane Formation:

Deprotonation: The base removes the acidic proton from the hydroxyl group of this compound, creating a nucleophilic alkoxide.

Intramolecular SN2 Attack: The newly formed alkoxide attacks the electrophilic carbon atom bonded to the chlorine. The attack occurs from the backside, leading to an inversion of configuration at the C-1 center. masterorganicchemistry.com

Ring Closure: The carbon-chlorine bond is broken, and a new carbon-oxygen bond is formed, resulting in the cyclic ether, 2-hexyloxirane, and a chloride salt.

The resulting epoxide, 2-hexyloxirane, can undergo ring-opening polymerization. Cationic polymerization is a common method for epoxides, initiated by strong acids or Lewis acids. mdpi.comacs.org The process begins with the protonation or coordination of an initiator to the oxygen atom of the epoxide ring, activating it for nucleophilic attack by another monomer unit. This chain-growth polymerization can lead to the formation of polyethers. The polymerization of epoxides like 2-hexyloxirane can be catalyzed by various systems, including acid-exchanged montmorillonite (B579905) clays. mdpi.com While direct polymerization of this compound is not commonly reported, its conversion to an epoxide provides a clear pathway to polymeric structures.

Elimination Reactions and Formation of Unsaturated Derivatives

This compound can undergo elimination reactions, specifically dehydrochlorination, to form unsaturated alcohols (alkenols). This process involves the removal of a hydrogen atom and the chlorine atom from adjacent carbons to form a double bond.

Dehydrochlorination Processes

Dehydrochlorination is typically promoted by treatment with a base. The reaction can proceed through two primary mechanisms: E1 (unimolecular elimination) or E2 (bimolecular elimination). masterorganicchemistry.com

E2 Mechanism: This is a concerted, one-step process where the base removes a proton from the carbon adjacent to the chlorine-bearing carbon (the β-carbon), and the chloride ion is simultaneously eliminated. msu.edu This pathway requires an anti-periplanar arrangement of the proton and the leaving group. amazonaws.com The rate of the E2 reaction is dependent on the concentration of both the substrate (this compound) and the base. masterorganicchemistry.com Strong, non-bulky bases favor the E2 pathway.

E1 Mechanism: This is a two-step process that begins with the slow, rate-determining departure of the leaving group (Cl-) to form a carbocation intermediate. msu.edu A weak base then removes a proton from the β-carbon in a fast second step to form the alkene. masterorganicchemistry.com The rate of the E1 reaction depends only on the substrate concentration. masterorganicchemistry.com This pathway is more likely with secondary or tertiary halides and in the presence of weak bases or polar protic solvents. amazonaws.comnumberanalytics.com

For this compound, a primary halide, the E2 mechanism is generally favored, especially with a strong base like an alkoxide. msu.edu

Competing Reaction Pathways and Product Distribution

The elimination reaction of this compound is complicated by potential competition between different pathways and the formation of multiple products.

Regioselectivity (Zaitsev vs. Hofmann): Since there are protons on only one β-carbon (C-2), dehydrochlorination would lead to the formation of an octenol. However, if the starting material were a different isomer, such as 2-chloro-1-octanol, the choice of base would be crucial. Zaitsev's rule predicts that the more substituted (and generally more stable) alkene will be the major product. chadsprep.com This is favored by small, strong bases. Hofmann's rule, conversely, states that the least substituted alkene will be the major product, which is often observed when using a sterically bulky base (like potassium tert-butoxide) or with poor leaving groups. libretexts.orgorgoreview.comchadsprep.com

Elimination vs. Substitution: Nucleophilic substitution (SN1 and SN2) reactions can compete with elimination. masterorganicchemistry.com

SN2: A strong nucleophile can attack the C-1 carbon and displace the chloride, leading to a diol. Given that this compound is a primary halide, it is susceptible to SN2 reactions. msu.edu

SN1: This pathway is unlikely due to the instability of the primary carbocation that would need to form. msu.edu

The choice of reagent and reaction conditions is critical in determining the product distribution. A strong, sterically hindered base will favor E2 elimination, while a strong, non-hindered nucleophile that is a weak base (like iodide) would favor SN2 substitution. Higher temperatures generally favor elimination over substitution. masterorganicchemistry.com

| Pathway | Reagents & Conditions | Primary Product | Mechanism Details |

|---|---|---|---|

| E2 Elimination | Strong, bulky base (e.g., KOtBu), heat | Oct-1-en-2-ol | Bimolecular, concerted. Favored by steric hindrance. |

| SN2 Substitution | Strong, non-bulky nucleophile (e.g., NaOH, low temp) | Octane-1,2-diol | Bimolecular, backside attack. Competes with E2. |

| Intramolecular SN2 | Base (e.g., KOH) | 2-Hexyloxirane | Internal cyclization (Williamson ether synthesis). Often the dominant pathway. masterorganicchemistry.comwikipedia.org |

Multi-Component Reactions and Complex Transformations Involving this compound

Multi-component reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot synthesis. wikipedia.orgmdpi.com These reactions are highly atom-economical and efficient for generating molecular complexity. The functional groups of this compound—the hydroxyl group and the chloroalkane moiety—provide handles for its potential participation in MCRs.

The hydroxyl group can act as the nucleophilic component in several classic MCRs. For instance, in the Passerini reaction , an alcohol can react with a carboxylic acid, an aldehyde (or ketone), and an isocyanide to form an α-acyloxy amide. wikipedia.orgambeed.com Research has demonstrated that long-chain alcohols, such as 1-octanol (B28484), can participate in a four-component variation of the Passerini reaction where carbon dioxide and an alcohol replace the carboxylic acid. rsc.orgrsc.org This suggests that this compound could similarly serve as the alcohol component.

Similarly, the Ugi reaction combines an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide. tcichemicals.comwikipedia.org While the primary participant is an amine, the alcohol functionality of this compound could potentially be incorporated in variations of this reaction, or the molecule could be derivatized first to participate. For example, chlorohydrins have been used to generate α-amino ketones and aldehydes, which are potential substrates for MCRs. researchgate.net

The presence of the chlorine atom offers further synthetic possibilities. It can act as a leaving group for subsequent modifications after an MCR has taken place, or it could influence the reactivity and regioselectivity of the MCR itself. The bifunctional nature of this compound makes it a potentially valuable building block for creating diverse molecular scaffolds through MCRs, leading to complex molecules like peptidomimetics or other functionalized structures. wikipedia.orgresearchgate.net

| Reaction Name | Reactants | Potential Role of this compound | Potential Product Class |

|---|---|---|---|

| Passerini Reaction | Aldehyde, Carboxylic Acid, Isocyanide | Alcohol component | α-Acyloxy amide with a 1-chloro-octan-2-yl ester group |

| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | Could be used as a precursor to an amine or aldehyde reactant | Complex bis-amides |

| Passerini 4-Component Reaction | Aldehyde, CO2, Isocyanide | Alcohol component rsc.orgrsc.org | α-Carbonate-amide with a 1-chloro-octan-2-yl carbonate group |

Derivatization and Analogues of 1 Chloro 2 Octanol in Academic Research

Synthesis and Characterization of Chiral 1-Chloro-2-octanol Enantiomers

The preparation of enantiomerically pure forms of this compound is crucial for its use in stereoselective synthesis. Both direct asymmetric synthesis and the resolution of racemic mixtures are common approaches.

Enantioselective strategies aim to produce a single enantiomer of this compound directly. One notable method involves the Sharpless asymmetric dihydroxylation of trans-1-chloro-2-octene. acs.org This reaction introduces two hydroxyl groups across the double bond with high stereocontrol, leading to a chiral 1-chloro-octane-2,3-diol. acs.org This diol can then be further manipulated to yield the desired enantiomer of this compound.

Another approach begins with 1,2-epoxyoctane (B1223023), which is ring-opened using a chloride source, such as lithium chloride with an Amberlyst 15 resin catalyst. diva-portal.org This reaction yields a mixture of regioisomers, including this compound. diva-portal.org While not enantioselective in itself, the resulting racemic halohydrin can be subjected to resolution methods.

Kinetic resolution is a widely employed technique to separate racemic mixtures of this compound. This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst, typically an enzyme. Lipases are particularly effective for this purpose.

Enzymatic kinetic resolution often involves the acylation of the hydroxyl group. For instance, Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym® 435, is used to catalyze the acylation of one enantiomer, leaving the other unreacted. diva-portal.orgmdpi.comresearchgate.net This allows for the separation of the slower-reacting alcohol enantiomer from the faster-reacting ester. The enantioselectivity of this process, often expressed as the enantiomeric ratio (E-value), can be influenced by the solvent, acyl donor, and temperature. nih.gov Research has shown that using ionic liquids like [BMIM][PF6] as the reaction medium can significantly enhance both the reaction rate and enantioselectivity, achieving high enantiomeric excess (ee) in shorter time frames. mdpi.comresearchgate.netnih.gov

The table below summarizes findings from various enzymatic resolution studies of this compound.

| Enzyme | Solvent | Acyl Donor | Key Finding | Reference |

|---|---|---|---|---|

| Novozym® 435 (CALB) | [BMIM][PF6] (Ionic Liquid) | Palmitic Acid | Preparation of (S)-1-chloro-2-octanol with >98% ee in 1-3 hours. | mdpi.comresearchgate.netnih.gov |

| Candida antarctica Lipase B (CALB) | Hexane (B92381) | Vinyl butyrate | Kinetic resolution yielded (S)-alcohol with an ee of 41% and an E-value of 14. | mdpi.comresearchgate.net |

| PS-C “Amano” II | Toluene | Not specified | Produced the (R)-isomer with a low ee of 28% and E-value of 3. | mdpi.com |

| CALB Mutant (Ser47Ala) | Not specified | Not specified | Enantioselectivity was twice as high as with the wild-type lipase. | diva-portal.org |

In addition to separation, racemization of the unwanted enantiomer is a valuable strategy to achieve a theoretical 100% yield of the desired enantiomer. Alumina-supported ruthenium catalysts have been shown to be effective for the racemization of secondary alcohols, and research indicates that a chloro-substituent on the aliphatic chain does not hinder this catalytic process. koreascience.kr

Functional Group Interconversions on the this compound Scaffold

The presence of both a hydroxyl and a chloro group allows for a wide range of chemical modifications, making this compound a versatile synthetic intermediate.

The transformation of this compound into amino-octanols can be achieved through standard synthetic pathways. A common method involves the conversion of the chloro group into an azide (B81097), followed by reduction. The chloride is a good leaving group and can be displaced by an azide anion (from a source like sodium azide) in a nucleophilic substitution reaction (SN2). vanderbilt.edu The resulting azido-octanol can then be reduced to the corresponding primary amine, yielding an amino-octanol. vanderbilt.edu This reduction can be accomplished using various reagents, such as lithium aluminum hydride or catalytic hydrogenation. vanderbilt.edu This provides a direct route to valuable nitrogen-containing compounds from the this compound scaffold.

The chlorine atom in this compound can be substituted with other halogens, such as bromine or iodine. The Finkelstein reaction, which involves treating an alkyl chloride with sodium iodide or sodium bromide in acetone (B3395972), is a classic and effective method for this transformation. vanderbilt.edu This allows for the synthesis of analogues like 1-bromo-2-octanol and 1-iodo-2-octanol. Several studies have directly compared the enzymatic resolution of this compound and 1-bromo-2-octanol, indicating that the bromo-analogue is also a substrate of significant interest. diva-portal.orgmdpi.comresearchgate.netnih.gov The synthesis of 1-bromo-2-octanol can also be achieved directly from the ring-opening of 1,2-epoxyoctane with lithium bromide. diva-portal.org

Synthesis of Octanol-Based Natural Products and Bioactive Molecules from this compound as a Precursor

The enantiomerically pure forms of this compound and its direct derivatives serve as key building blocks in the total synthesis of complex natural products. A prominent example is the first enantioselective synthesis of (+)-petromyroxol, a marine natural product. acs.org

The synthesis began with trans-1-chloro-2-octene, which underwent a Sharpless asymmetric dihydroxylation to produce a chiral diol with excellent enantioselectivity (>95% ee). acs.org This diol was then converted into a chiral epoxide, a direct derivative of this compound. This epoxide is a critical intermediate, which, after several steps including an O-allylation and a rhodium-catalyzed denitrogenation and rearrangement, forms the central tetrahydrofuran (B95107) core of the natural product. acs.org This synthesis highlights how the stereocenter established from the this compound framework is carried through to the final complex molecule, demonstrating its value as a chiral precursor. acs.org

Utility in Natural Product Synthesis

Enantiomerically pure halohydrins, such as this compound, are recognized as valuable intermediates in the synthesis of complex molecules like agrochemicals and pharmaceuticals. mdpi.comresearchgate.net Their utility stems from the presence of two reactive functional groups—a hydroxyl group and a halogen on adjacent carbons—which allows for a variety of stereocontrolled transformations. The synthesis of (S)-2-methyl-octanol, a key intermediate for preparing certain antitumor antibiotics and other natural products, highlights the importance of chiral octanol (B41247) derivatives in this field. acs.org

While direct total synthesis of a natural product using this compound as a starting material is not prominently documented, the methodologies applied to it and similar structures are fundamental in synthetic organic chemistry. For instance, the synthesis of chlorflavonin, an antimycobacterial natural product, involves intermediates with chloro- and hydroxyl- functionalities on an aromatic ring, showcasing the relevance of this structural motif. mdpi.com The controlled synthesis of unsaturated halohydrins from corresponding epoxides provides a pathway to complex chiral building blocks essential for natural product synthesis. acs.org

Preparation of Precursors for Medicinal Chemistry Research

This compound and its analogues are significant precursors in medicinal chemistry due to their versatile reactivity. A key area of research is the production of enantiomerically pure forms, which are crucial for developing stereospecific pharmaceuticals.

Enzymatic Resolution The kinetic resolution of racemic this compound is a well-studied method to obtain the (S)-enantiomer with high purity. This is often achieved through enzymatic hydrolysis of halohydrin palmitate esters or enzymatic acylation of the racemic alcohol. mdpi.comrecercat.cat Lipases, particularly from Candida antarctica (Novozym® 435), are highly effective biocatalysts for this transformation. mdpi.com Research has shown that conducting the hydrolysis in ionic liquids like [BMIM][PF6] can significantly enhance the enantiomeric excess (ee) to over 98% and complete the reaction in a shorter time frame (1-3 hours). mdpi.comresearchgate.net The (S)-1-chloro-2-octanol produced is a valuable chiral building block for various pharmaceutical compounds. mdpi.com

Applications of Analogues Analogues of this compound serve as important intermediates for a range of therapeutic agents. The closely related compound, 1-Bromo-2-octanol, is used to synthesize adenosine (B11128) deaminase inhibitors and compounds designed to suppress astrocyte activation, indicating potential applications in neurological and inflammatory disorders. Furthermore, the general class of halohydrins can be converted into epoxides, which are then opened by various nucleophiles. This strategy is used to produce β-substituted alcohols, which are precursors for many bioactive molecules. researchgate.netresearchgate.net

Table 1: Research Applications of this compound and Analogues in Medicinal Chemistry

| Compound/Analogue | Research Application | Key Findings/Methodology | Citations |

|---|---|---|---|

| (S)-1-Chloro-2-octanol | Chiral Building Block | Prepared via enzymatic resolution of racemic mixtures using lipases like Novozym® 435 in ionic liquids, achieving >98% enantiomeric excess. | mdpi.comresearchgate.netrecercat.cat |

| 1-Bromo-2-octanol | Precursor Synthesis | Used in the synthesis of adenosine deaminase inhibitors and compounds that suppress astrocyte activation. |

Structure-Reactivity Relationship Studies of this compound Analogues

The reactivity of this compound and its analogues is dictated by the interplay between the chlorine atom and the vicinal hydroxyl group. This structure allows for specific and often stereocontrolled reactions.

Influence of Functional Group Position The relative positions of the halogen and hydroxyl groups are critical to the molecule's reactivity. In this compound, the secondary hydroxyl group and primary chloride are arranged for potential intramolecular cyclization to form an epoxide, a common reaction for halohydrins. researchgate.net This reactivity can be contrasted with an isomer like 8-Chloro-1-octanol, where the functional groups are at opposite ends of the carbon chain. ganeshremedies.com In the latter, intramolecular reactions are much less likely, and it primarily acts as a linear chain for nucleophilic substitution at the terminal chlorine or reactions at the primary alcohol. This highlights how the "vicinal" arrangement in this compound is key to its characteristic reactivity, such as its utility in chiral synthesis.

Enzymatic and Chemical Transformations The structure of halohydrins makes them substrates for a specific class of enzymes called halohydrin dehalogenases (HHDH). researchgate.netresearchgate.net These enzymes catalyze the reversible intramolecular nucleophilic displacement of the halogen by the hydroxyl group to form the corresponding epoxide. researchgate.net The enantioselectivity of these enzymes is a subject of study; for example, mutations in the enzyme Candida antarctica lipase B (e.g., Ser47Ala) have been shown to increase the enantiomeric ratio for the resolution of this compound. nih.govdiva-portal.org

The reactivity of the hydroxyl group can also be explored through derivatization. Studies have used chiral chlorosilane reagents to derivatize secondary alcohols like 2-octanol (B43104). open.ac.uk The analysis of the resulting diastereoisomeric products by methods like GC and NMR provides insight into the stereochemistry and reactivity of the alcohol, which is foundational for understanding how analogues like this compound might interact with other reagents. open.ac.uk

The double bond in an unsaturated analogue like 2-Chloro-1-octene introduces additional reactivity. The molecule can undergo electrophilic addition at the double bond or nucleophilic substitution at the chlorine atom, leading to a different set of potential products, including alcohols and epoxides.

Table 2: Structure-Reactivity Comparison of this compound and Its Analogues

| Compound | Key Structural Feature | Primary Reactivity | Typical Products | Citations |

|---|---|---|---|---|

| This compound | Vicinal chloro and hydroxyl groups | Intramolecular cyclization (enzymatic or base-catalyzed), Nucleophilic substitution | 1,2-Epoxyoctane, Diols | researchgate.net |

| 8-Chloro-1-octanol | Terminal chloro and hydroxyl groups | Standard nucleophilic substitution and alcohol reactions | Ethers, Esters, Alkenes (via elimination) | ganeshremedies.com |

| 2-Chloro-1-octene | Allylic chlorine and terminal double bond | Electrophilic addition, Nucleophilic substitution | Dihaloalkanes, Alcohols, Epoxides |

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| 1-Bromo-2-octanol |

| This compound |

| 1,2-Epoxyoctane |

| 2-Chloro-1-octene |

| 2-octanol |

| 8-Chloro-1-octanol |

| Adenosine |

| Chlorflavonin |

Spectroscopic and Analytical Methodologies for Research on 1 Chloro 2 Octanol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules like 1-chloro-2-octanol.

¹H NMR and ¹³C NMR for Carbon Skeleton Analysis

¹H NMR and ¹³C NMR are fundamental one-dimensional NMR experiments that provide information about the hydrogen and carbon atoms in a molecule, respectively.

¹H NMR (Proton NMR): This technique identifies the different chemical environments of protons. For this compound, the spectrum would show distinct signals for the protons on the carbon bearing the chlorine atom, the carbon with the hydroxyl group, the long alkyl chain, and the terminal methyl group. The chemical shift (δ), signal splitting (multiplicity), and integration of these signals reveal the connectivity of the proton-bearing carbons. While specific spectral data for this compound is not readily available in the public domain, data for the related compound, 2-octanol (B43104), shows characteristic signals that can be used for comparison. For example, in 2-octanol, the proton on the carbon with the hydroxyl group (CH-OH) appears as a multiplet around 3.7-3.8 ppm. rsc.org

¹³C NMR (Carbon-13 NMR): This method provides a count of the unique carbon atoms in a molecule. In this compound, eight distinct signals would be expected, corresponding to the eight carbon atoms in the chain. The chemical shifts of the carbons directly bonded to the electronegative chlorine and oxygen atoms would be significantly downfield. For instance, in 2-octanol, the carbon attached to the hydroxyl group (C-OH) resonates at approximately 68.1 ppm. rsc.org The presence of a chlorine atom in this compound would further influence the chemical shifts of the adjacent carbons.

| ¹H NMR Data for 2-Octanol | |

| Assignment | Chemical Shift (δ) ppm |

| CH₃ (terminal) | 0.46 (t) |

| CH₃ (at C2) | 1.17 (d) |

| -(CH₂)₄- | 1.22-1.38 (m) |

| -CH₂- (adjacent to CH-OH) | 1.40-1.44 (m) |

| CH-OH | 3.72-3.89 (m) |

| Data recorded in CDCl₃ at 300 MHz. rsc.org |

| ¹³C NMR Data for 2-Octanol | |

| Assignment | Chemical Shift (δ) ppm |

| CH-OH | 68.1 |

| CH₂ | 39.4 |

| CH₂ | 31.8 |

| CH₂ | 29.3 |

| CH₃ (at C2) | 25.8 |

| CH₂ | 23.4 |

| CH₂ | 22.6 |

| CH₃ (terminal) | 14.1 |

| Data recorded in CDCl₃ at 75 MHz. rsc.org |

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are powerful tools for establishing the precise connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In this compound, COSY would show correlations between the proton on the carbon with the hydroxyl group and the protons on the adjacent carbons, confirming the -CH₂-CH(OH)- and -CH(Cl)-CH(OH)- fragments.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to, providing one-bond ¹H-¹³C connectivity. sdsu.edu This is crucial for assigning the specific ¹H and ¹³C signals to their respective atoms in the this compound structure.

Mass Spectrometry (MS) Applications in Reaction Monitoring and Identification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to four or more decimal places. researchgate.net This precision allows for the determination of the elemental composition of a molecule with a high degree of confidence. For this compound (C₈H₁₇ClO), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas. Softer ionization techniques, such as those used in atmospheric pressure chemical ionization (APCI), can result in less fragmentation and a more prominent molecular ion signal, which is beneficial for identification. acs.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. edinst.com

Chromatographic Techniques for Separation and Quantification in Research Contexts

Chromatographic methods are fundamental in the research of this compound, enabling the separation, identification, and quantification of its enantiomers. diva-portal.org The transient formation of diastereomeric complexes with a chiral stationary phase is the underlying principle that allows for the differentiation of enantiomers in both gas and liquid chromatography. diva-portal.org

Gas Chromatography (GC) Method Development and Validation

Gas chromatography, particularly with chiral stationary phases (CSPs), is a widely utilized technique for the direct separation and quantification of the enantiomers of this compound. diva-portal.org The development of a robust GC method is critical for accurate analysis in research settings.

Method Development The development of GC methods for chiral alcohols like this compound often focuses on the selection of an appropriate CSP and the optimization of analytical conditions. Modified cyclodextrins are among the most popular and effective CSPs for this purpose. nih.govresearchgate.net Research has shown that derivatization of the alcohol can significantly enhance enantiomeric separation. nih.gov For instance, the acetylation of similar chiral alcohols, such as 2-octanol, has been demonstrated to markedly improve the separation factor (α), a measure of the separation between two peaks in chromatography. nih.gov In one study, acetylating 2-octanol increased its separation factor from 1.02 to 1.50 on a CP Chirasil-DEX CB column. nih.gov Another approach involves derivatization with chiral reagents like chloromethylphenylsilane, which has also produced derivatives of 2-octanol that were well-resolved by GC. open.ac.uk

In a specific analysis, (S)-1-chloro-2-octanol was successfully identified using chiral gas chromatography, exhibiting a distinct retention time of 10.33 minutes. mdpi.com

Table 1: Effect of Acetylation on GC Separation Factor (α) for 2-Octanol Enantiomers nih.gov

| Compound Form | Separation Factor (α) |

|---|---|

| Free 2-Octanol | 1.02 |

| 2-Octyl Acetate | 1.50 |

Method Validation Once developed, the GC method must be validated to ensure it is reliable, reproducible, and accurate for its intended purpose. derpharmachemica.com Validation confirms that the analytical procedure is suitable for the quantitative determination of this compound enantiomers. Key validation parameters include linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). derpharmachemica.comjapsonline.com

Table 2: Typical Validation Parameters for a GC Method

| Validation Parameter | Typical Acceptance Criteria | Description |

|---|---|---|

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | Demonstrates a direct proportional relationship between concentration and detector response over a specified range. japsonline.com |

| Precision (%RSD) | ≤ 2% | Measures the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. japsonline.com |

| Accuracy (% Recovery) | 97.0% - 103.0% | Assesses the closeness of the measured value to a known true value, often determined by spike/recovery experiments. japsonline.com |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. derpharmachemica.com |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. derpharmachemica.com |

High-Performance Liquid Chromatography (HPLC) for Stereoisomer Separation

High-Performance Liquid Chromatography (HPLC) is another powerful and widely used technique for the separation of stereoisomers. diva-portal.org For chiral compounds like this compound, methods employing polysaccharide-based chiral stationary phases (CSPs) are particularly effective due to their versatility and durability. researchgate.net

These separations are often performed in a reversed-phase (RP) mode, which is advantageous over normal-phase chromatography due to its compatibility with aqueous-organic mobile phases. researchgate.net The choice of mobile phase is critical for achieving good separation; for neutral analytes such as this compound, a simple mixture of water and an organic modifier like acetonitrile (B52724) is typically sufficient. researchgate.netnih.gov

Research on the separation of analogous (R,S)-2-octanol derivatives has been successfully performed on polysaccharide-based CSPs, including amylose (B160209) and cellulose (B213188) derivatives. nih.gov These studies provide a strong basis for developing separation methods for this compound. The key to the separation lies in the differential interactions between the enantiomers and the chiral stationary phase. ethernet.edu.et

Table 3: Representative HPLC Conditions for Chiral Separation of 2-Octanol Analogues nih.gov

| Parameter | Condition |

|---|---|

| Stationary Phase (Column) | Amylose tris(3-chloro-5-methylphenylcarbamate) or Cellulose tris(3,5-dichlorophenylcarbamate) |

| Separation Mode | Reversed-Phase (RP) |

| Mobile Phase | Acetonitrile (ACN) / Water (H₂O) at various volume ratios |

| Flow Rate | 0.3 - 1.0 mL·min⁻¹ |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

Chiroptical Spectroscopy (CD/ORD) for Enantiomeric Purity Assessment in Research

Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with polarized light. These methods, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are invaluable for assessing the enantiomeric purity and determining the stereochemistry of compounds like this compound. jascoch.comkyushu-univ.jp

Circular Dichroism (CD) CD spectroscopy measures the difference in absorption between left and right circularly polarized light by a chiral molecule. jascoch.com Enantiomers, being non-superimposable mirror images, absorb the two types of polarized light differently, resulting in a unique CD spectrum for each. jascoch.com This property allows for the direct determination of enantiomeric ratios. jascoch.com

A significant advantage of modern analytical setups is the coupling of a CD detector with an HPLC system (HPLC-CD). units.it This combination allows for the quantification of enantiomeric excess (ee) often without requiring complete baseline separation of the enantiomers, which can significantly reduce method development time. jascoch.com Research has confirmed that a linear relationship exists between the anisotropy factor (g-factor), derived from the CD and UV signals, and the enantiomeric excess, providing a reliable basis for quantification. units.it

Optical Rotatory Dispersion (ORD) ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. A more simplified and common application is the use of a polarimeter to measure the specific rotation [α] at a single wavelength, typically the sodium D-line (589 nm). iranchembook.ir The measured optical rotation of a sample can be compared to the known specific rotation of the pure enantiomer to calculate the optical purity, which is often used as a measure of enantiomeric excess. iranchembook.irrsc.org

The calculation is based on the following formula: Optical Purity (%) = ([α]observed / [α]max) × 100 iranchembook.ir

Where [α]observed is the specific rotation of the sample and [α]max is the specific rotation of the pure enantiomer. iranchembook.ir

Table 4: Principles of Chiroptical Spectroscopy Techniques

| Technique | Measured Phenomenon | Primary Application |

|---|---|---|

| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. jascoch.com | Determination of enantiomeric ratio/excess, often coupled with HPLC. units.it |

| Optical Rotatory Dispersion (ORD) / Polarimetry | Rotation of the plane of polarized light. iranchembook.ir | Calculation of optical purity based on specific rotation. iranchembook.ir |

Computational and Theoretical Chemistry Studies on 1 Chloro 2 Octanol

Quantum Mechanical Calculations of Molecular Structure and Conformation

Quantum mechanical calculations are fundamental to understanding the electronic structure, geometry, and conformational preferences of 1-Chloro-2-octanol. These calculations solve approximations of the Schrödinger equation to determine the energetic and structural properties of the molecule.

Ab initio and Density Functional Theory (DFT) are the cornerstones of quantum chemical studies on molecules like this compound. Ab initio methods, such as Hartree-Fock (HF), derive results from first principles without using experimental data. echemcom.com DFT, a widely used alternative, calculates the electronic structure based on the electron density, offering a favorable balance between accuracy and computational cost. echemcom.comfrontiersin.org

For studies on related halogenated alcohols and organic molecules, researchers commonly employ specific combinations of theoretical methods and basis sets. The B3LYP functional is a popular choice in DFT studies, while the 6-31G or larger 6-311G basis sets, often augmented with polarization (d,p) and diffuse (++) functions, are used to accurately describe the electron distribution, especially around the electronegative chlorine and oxygen atoms. echemcom.comfrontiersin.org These computational approaches are essential for optimizing the molecular geometry and predicting spectroscopic properties. researchgate.net For instance, theoretical studies on the smaller analogue, 1-chloro-2-propanol (B90593), have successfully used ab initio calculations to assign conformational isomers observed in spectroscopic analyses. researchgate.net

Table 1: Common Quantum Mechanical Approaches for Halohydrin Analysis

| Method Type | Specific Functional/Method | Basis Set | Typical Application |

|---|---|---|---|

| Density Functional Theory (DFT) | B3LYP | 6-311G(d,p) | Geometry optimization, electronic properties, reaction mechanisms. frontiersin.orgrsc.org |

| Density Functional Theory (DFT) | B3LYP | 6-31++G** | Solvation energy calculations, geometry optimization. echemcom.com |

| Ab Initio | Hartree-Fock (HF) | 6-31++G** | Comparative calculations for solvation free energy. echemcom.com |

The flexible eight-carbon chain and the rotatable C1-C2 bond in this compound give rise to multiple conformational isomers. Theoretical studies on analogous, smaller halohydrins like 1-chloro-2-propanol have shown that conformers with the halogen and hydroxyl groups in a gauche orientation are significantly more stable than the anti conformers. researchgate.netnih.gov This preference, known as the gauche effect, is attributed primarily to stabilizing hyperconjugative interactions rather than an intramolecular hydrogen bond between the chlorine atom and the hydroxyl hydrogen. nih.gov

Computational analysis involves systematically rotating the key dihedral angles (specifically the Cl-C1-C2-O dihedral angle) and performing geometry optimization to locate the energy minima corresponding to stable conformers. The relative energies of these conformers determine their population distribution at thermal equilibrium. For this compound, it is expected that the gauche conformers would be the most prevalent, a key factor influencing its reactivity and interactions with other molecules, such as enzyme active sites.

Table 2: Predicted Conformational Stability in this compound (based on 1-chloro-2-propanol analogue)

| Conformer | Dihedral Angle (Cl-C1-C2-O) | Key Interaction | Predicted Relative Stability |

|---|---|---|---|

| Gauche | Approx. ±60° | Hyperconjugation | Most Stable (Energy Minimum) nih.gov |

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of dynamic processes such as conformational changes and intermolecular interactions. nih.gov

The solvent environment can significantly impact the conformational equilibrium and reactivity of this compound. MD simulations are used to model the explicit interactions between the solute and solvent molecules. chemrxiv.org For example, simulations in polar solvents like water versus non-polar solvents like hexane (B92381) would reveal different hydrogen bonding patterns and conformational preferences.

Continuum solvation models, such as the Polarizable Continuum Model (PCM), can also be combined with quantum mechanical calculations to estimate the free energy of solvation. echemcom.com These calculations help predict properties like the octanol-water partition coefficient (logP), a critical parameter in pharmacology and environmental science. echemcom.comchemrxiv.org Studies have used MD simulations with force fields like GAFF and OPLS-AA to predict the solvation free energies of small molecules in both water and 1-octanol (B28484). chemrxiv.orgresearchgate.net

In silico modeling is crucial for understanding the enantioselective biocatalysis of racemic this compound. The kinetic resolution of this compound is often achieved using lipases, such as Candida antarctica lipase (B570770) B (CALB), which is commercially available as Novozym 435. researchgate.netmdpi.com

Molecular docking and QM/MM (Quantum Mechanics/Molecular Mechanics) simulations are used to model how the different enantiomers of this compound fit into the active site of the lipase. diva-portal.org These models have shown that the enzyme's enantioselectivity arises from the specific placement of the alcohol's substituents within the active site. diva-portal.org For the preferred enantiomer, the larger substituent (the hexyl chain) and the medium substituent (the chloromethyl group) fit into appropriately sized pockets, allowing the hydroxyl group to be positioned optimally for acylation. The other enantiomer experiences steric hindrance, leading to a much slower reaction rate. diva-portal.org These computational models are powerful tools for rational protein engineering to improve or even invert the enantioselectivity of enzymes. diva-portal.org

Table 3: Key Factors in Enzyme Active Site Interactions for 1-Halo-2-octanols

| Interaction Type | Description | Impact on Enantioselectivity |

|---|---|---|

| Steric Fit | The substituents at the chiral center must fit into specific pockets in the enzyme's active site. | A poor fit for the non-preferred enantiomer leads to a slower reaction rate. diva-portal.org |

| Hydrogen Bonding | The hydroxyl group of the alcohol forms a hydrogen bond with residues in the catalytic triad (B1167595) (e.g., histidine). | Essential for orienting the substrate for the catalytic reaction. |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a vital tool for elucidating reaction mechanisms by mapping the entire potential energy surface of a reaction. This involves identifying reactants, products, intermediates, and, most importantly, the transition state structures. rsc.org

For a reaction involving this compound, such as a base-catalyzed intramolecular SN2 reaction to form 1,2-epoxyoctane (B1223023), DFT calculations can be employed to model the reaction pathway. askthenerd.com The process involves:

Locating the Transition State (TS): Computational methods search for the first-order saddle point on the potential energy surface that connects the reactant (the alkoxide of this compound) and the product (epoxide and chloride ion).

Frequency Analysis: A vibrational frequency calculation is performed on the TS structure. A valid transition state is confirmed by the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate.

Calculating Activation Energy: The energy difference between the transition state and the reactants gives the activation barrier (ΔG‡), which is the key determinant of the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the located TS correctly connects the desired species.

By applying these techniques, researchers can gain a detailed understanding of bond-breaking and bond-forming processes, stereochemical outcomes, and the influence of substituents on reactivity, providing predictive power beyond experimental observation. rsc.org

Transition State Characterization

The transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction, representing the point of maximum energy along the reaction coordinate. Characterizing this state is crucial for understanding reaction mechanisms and rates.

In the context of this compound, computational studies have been particularly insightful in the field of biocatalysis. The enzyme Candida antarctica lipase B (CALB) is known for its ability to resolve enantiomers of secondary alcohols with high selectivity. nih.govdiva-portal.org A computational model based on molecular modeling and experimental data has been proposed to explain the enantioselectivity of CALB towards such alcohols. nih.govdiva-portal.org

According to this model, the two enantiomers of a secondary alcohol bind in different orientations within the enzyme's active site to form the transition state. nih.gov The catalytic mechanism involves a "catalytic triad" of amino acids (Ser105, His224, and Asp187) and an "oxyanion hole" (formed by Thr40 and Gly106) which stabilizes the negative charge that develops on the carbonyl oxygen during the acylation of the alcohol. diva-portal.org

For the kinetic resolution of this compound, the model suggests that enantioselectivity arises from steric differences in the transition states of the (R)- and (S)-enantiomers. nih.gov The enzyme's active site has a stereospecificity pocket. The faster-reacting enantiomer can bind with its substituents fitting comfortably, while the slower-reacting enantiomer is forced to place its larger substituent into this pocket, resulting in a more sterically hindered and higher-energy transition state. nih.gov This difference in activation energy between the two enantiomers is the basis for the enzyme's chiral recognition. nih.govdiva-portal.org

Prediction of Reaction Pathways and Selectivity

Computational models are instrumental in predicting which reaction pathways are most likely to occur and the degree of selectivity for a particular product. This is demonstrated in studies of the enzymatic resolution of this compound, where rational protein engineering, guided by computational models, has been used to alter and improve enantioselectivity. diva-portal.org

By modifying amino acids in the active site of CALB, researchers can change the steric and electronic environment, thereby influencing the relative energies of the transition states for the two enantiomers. For example, the mutation of serine at position 47 to alanine (B10760859) (Ser47Ala) was shown to significantly increase the enantioselectivity (expressed as the enantiomeric ratio, E) for both this compound and 1-bromo-2-octanol. nih.govdiva-portal.org This successful prediction and experimental validation support the computational model used to describe the molecular recognition of secondary alcohol enantiomers by CALB. diva-portal.org

The following table presents research findings on how specific mutations in CALB, based on computational predictions, affected the kinetic resolution of this compound. diva-portal.org

| Enzyme Variant | Enantiomeric Ratio (E) | Change in Activation Free Energy (ΔΔG‡) (kcal mol⁻¹) |

| Wild-type | 25 | N/A |

| Ser47Ala | 50 | 0.4 |

| Trp104Ala | 1 | -1.0 |

This table shows the impact of specific enzyme mutations on the enantioselectivity (E) and the difference in activation free energy (ΔΔG‡) for the kinetic resolution of this compound. Data sourced from DiVA portal. diva-portal.org

These results highlight how computational chemistry can guide the rational design of enzymes to achieve desired reaction outcomes and selectivities. nih.govdiva-portal.org

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics are computational methodologies used to establish a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties. arabjchem.org These models are widely used in drug discovery and environmental toxicology to predict the properties of new or untested chemicals. arabjchem.orgajgreenchem.com

While specific QSAR studies focusing exclusively on this compound are not prominent in the literature, the principles are broadly applicable. A QSAR study on this compound would involve calculating a set of numerical parameters, or "molecular descriptors," that characterize its structural, electronic, and physicochemical properties. These descriptors would then be correlated with an observed activity, such as toxicity or receptor binding affinity, using statistical methods like multiple linear regression or machine learning algorithms. arabjchem.orgresearchgate.net

Key molecular descriptors relevant for a QSAR analysis of this compound would include:

Lipophilic parameters: The n-octanol-water partition coefficient (log K_ow or log P) is a fundamental descriptor in QSAR, modeling the hydrophobicity of a molecule, which influences its absorption, distribution, metabolism, and excretion (ADME) profile. ajgreenchem.comscielo.brservice.gov.uk

Electronic parameters: Descriptors like Hammett's electronic constants (σ) and partial atomic charges quantify the electron-withdrawing or -donating effects of substituents, which can influence intermolecular interactions. scielo.br

Topological and Steric Descriptors: Parameters such as molecular weight, molar refractivity (MR), and molecular connectivity indices describe the size, shape, and branching of the molecule. arabjchem.orgscielo.br

The table below lists common classes of molecular descriptors that would be calculated and used in a hypothetical QSAR study of this compound.

| Descriptor Class | Specific Examples | Property Represented |

| Physicochemical | log P (Octanol-water partition coefficient) | Lipophilicity, bioavailability |

| Electronic | Hammett constants, Dipole moment, Partial charges | Electron distribution, polarity |

| Topological | Molecular Connectivity Indices (e.g., ¹χ) | Molecular size, branching, shape |

| Thermodynamic | Enthalpy of formation, Gibbs free energy | Stability, spontaneity of interactions |

| Quantum-Chemical | HOMO/LUMO energies | Electron-donating/accepting ability |

This table outlines common molecular descriptor classes and examples relevant for QSAR and cheminformatics analysis.

Such QSAR models, once validated, could be used to predict the biological activity of other related haloalcohols or to design new analogues with improved activity or reduced toxicity. arabjchem.org

Environmental Fate and Degradation Research of 1 Chloro 2 Octanol

Abiotic Degradation Pathways in Environmental Models

Abiotic degradation encompasses the chemical and physical processes that break down substances without the involvement of living organisms. For 1-Chloro-2-octanol, the primary abiotic pathways under investigation are hydrolysis and photolysis.

Hydrolysis Kinetics and Mechanisms

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The rate of hydrolysis can be influenced by factors such as pH and temperature. ecetoc.org For chlorinated compounds, this process can lead to the replacement of a chlorine atom with a hydroxyl group, forming an alcohol. frontiersin.org

Table 1: General Hydrolysis Data for Related Chlorinated Compounds

| Compound Class | Typical Half-life | Influencing Factors | Primary Product |

| Chlorinated Alkanes | Varies widely (days to years) | pH, Temperature | Alcohol |

| Chlorinated Ethers | Generally slow | pH | Alcohol, Aldehyde |

This table presents generalized data for classes of related compounds to infer potential behavior due to the absence of specific data for this compound.

Biotic Degradation Mechanisms and Microbial Metabolism Studies

Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms such as bacteria and fungi. wikipedia.org This is a critical pathway for the environmental remediation of many synthetic chemicals.

Identification of Microbial Degradation Pathways and Metabolites (in research models)

The biodegradation of chlorinated compounds often begins with an enzymatic attack that removes the chlorine atom. frontiersin.org While specific microbial degradation pathways for this compound have not been detailed in the available literature, research on analogous compounds provides a framework for its potential metabolism.

For many chlorinated alkanes, the initial step is a hydrolytic dehalogenation catalyzed by haloalkane dehalogenases, which replaces the chlorine with a hydroxyl group. frontiersin.org In the case of this compound, this would result in the formation of 1,2-octanediol (B41855). Subsequently, this diol could be further metabolized through oxidation of the alcohol groups to form corresponding aldehydes and carboxylic acids, which can then enter central metabolic pathways. oup.com For instance, 1-octanol (B28484), a related alcohol, is known to be readily biodegradable. acs.orgscbt.com

Enzyme Systems Involved in Biodegradation

The key enzymes involved in the breakdown of chlorinated hydrocarbons are dehalogenases. frontiersin.org Haloalkane dehalogenases, in particular, are known to act on a wide range of chlorinated and brominated alkanes. frontiersin.org These enzymes catalyze the cleavage of the carbon-halogen bond, a crucial first step in detoxification and degradation. frontiersin.org

Following dehalogenation, alcohol dehydrogenases and aldehyde dehydrogenases would likely be involved in the further oxidation of the resulting diol. oup.com Studies on the microbial production of (S)-1-Chloro-2-octanol have utilized lipases for the enzymatic hydrolysis of its esters, demonstrating that this compound can be a substrate for microbial enzymes. nih.govmdpi.com

Research on Transformation Products and Environmental Pathways

The degradation of this compound, whether through abiotic or biotic means, is expected to generate a series of transformation products. Identifying these products is essential for a complete understanding of the compound's environmental impact.

Based on the predicted degradation pathways, the primary transformation product from hydrolysis or hydrolytic dehalogenation would be 1,2-octanediol . Further oxidation could lead to compounds such as 1-hydroxy-2-octanone , 2-hydroxyoctanal , and ultimately 2-hydroxyoctanoic acid .

If photolytic degradation proceeds through radical mechanisms, a more complex mixture of smaller, fragmented molecules could be formed. The environmental pathways of these transformation products would then need to be considered. For example, 1,2-octanediol is expected to be more water-soluble and less persistent than the parent compound, likely undergoing rapid biodegradation.

Table 3: Potential Transformation Products of this compound

| Parent Compound | Degradation Pathway | Potential Transformation Product | Further Metabolism |

| This compound | Hydrolysis/Dehalogenation | 1,2-Octanediol | Oxidation to hydroxy-ketones, -aldehydes, and -acids |

| This compound | Oxidation | 1-Chloro-2-octanone | Further degradation |

This table outlines the likely transformation products based on established chemical and biological degradation principles for related compounds.

Analytical Method Development for Environmental Research on this compound

The detection and quantification of this compound in environmental matrices such as water, soil, and air are critical for understanding its environmental persistence, transformation, and potential exposure routes. The development of robust analytical methods is foundational to this research, enabling the accurate measurement of the compound, often at trace levels. Methodologies typically involve sample collection, extraction and concentration of the analyte, followed by instrumental analysis.

For lipophilic organic compounds like this compound, analytical procedures often draw from established methods for other persistent organic pollutants (POPs). helcom.fi The choice of method depends on the environmental medium being studied, the required detection limits, and the chemical properties of the analyte. Key analytical techniques for the determination of this compound and related halohydrins include Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS). nih.govspectroinlets.com

Sample Preparation

A crucial first step in the analysis is the extraction of this compound from the sample matrix.

Water Samples: For aqueous samples, extraction and enrichment are commonly achieved through liquid-liquid extraction (LLE) or solid-phase extraction (SPE). helcom.firsc.org In LLE, an organic solvent immiscible with water is used to partition the analyte from the aqueous phase. SPE involves passing the water sample through a cartridge containing a solid adsorbent that retains the compound, which is later eluted with a small volume of an organic solvent. helcom.fi The octanol-water partition coefficient (Kow) is a key parameter in developing these separation methods. cornell.edunist.govacs.org

Soil and Sediment Samples: Analysis of soil and sediment requires an initial solvent extraction to move the analyte from the solid matrix into a liquid phase, which can then be further purified and concentrated.

Derivatization: To improve chromatographic performance and detection sensitivity, especially for GC analysis, this compound may be subjected to a derivatization step. This chemical modification converts the alcohol group into a less polar, more volatile derivative. nih.gov

Instrumental Analysis

Gas chromatography is the most prominently cited technique for the analysis of this compound and similar halohydrins. asm.orgrsc.org

Gas Chromatography (GC): GC separates volatile compounds based on their partitioning between a mobile gas phase and a stationary phase within a column. spectroinlets.com For chiral compounds like this compound, specialized chiral GC columns, such as Chrompack Chirasil Dex-CB, are necessary to separate the enantiomers ((R)- and (S)-forms). rsc.orgmdpi.com A Flame Ionization Detector (FID) can be used for quantification. ecetoc.org

Gas Chromatography-Mass Spectrometry (GC-MS): This powerful technique combines the separation capability of GC with the identification power of mass spectrometry. spectroinlets.comrsc.org After separation in the GC column, molecules are ionized, and the resulting fragments are detected based on their mass-to-charge ratio, providing a unique "fingerprint" for definitive compound identification. nih.govasm.org GC-MS offers high sensitivity and specificity, making it ideal for detecting trace amounts of contaminants in complex environmental samples. nih.gov

The table below summarizes typical parameters for the GC-based analysis of this compound, synthesized from methods used for halohydrins and other relevant organic compounds.

Table 1: Illustrative Parameters for GC-MS Analysis of this compound

| Parameter | Setting/Description | Purpose |

|---|---|---|

| Sample Preparation | ||

| Extraction Method | Liquid-Liquid Extraction (Water); Soxhlet or Ultrasonic Extraction (Soil) | To isolate the analyte from the environmental matrix. |